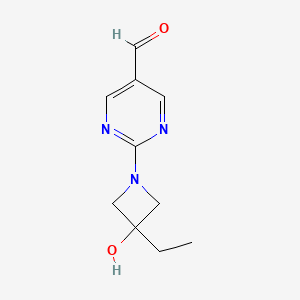![molecular formula C15H16N2O B13186131 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13186131.png)
2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and subsequent functionalization . The reaction conditions often involve the use of catalysts such as Brønsted acidic ionic liquids, which are efficient and recyclable .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:
- 2-Phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- 2-(4-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one .
Uniqueness
The uniqueness of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C15H16N2O |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N2O/c1-11-6-2-3-7-12(11)13-10-15(18)17-9-5-4-8-14(17)16-13/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Clave InChI |
LKPJFWVKYSETSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=O)N3CCCCC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




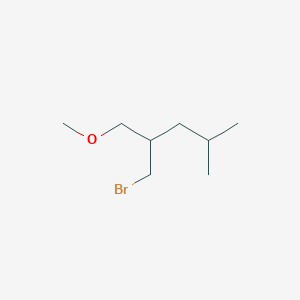
![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)
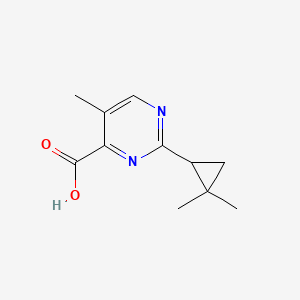
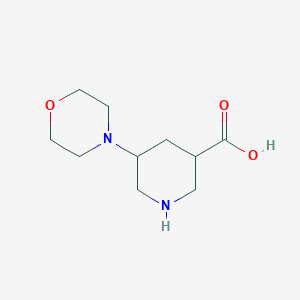

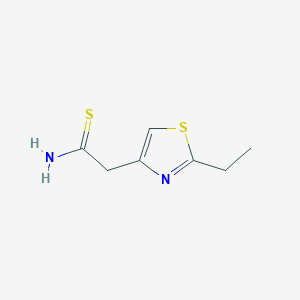
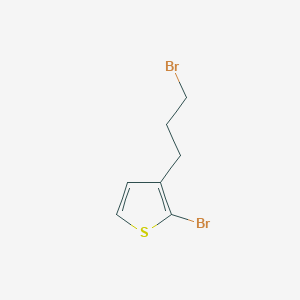

![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13186111.png)

![2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13186115.png)
